Disulfurous acid, sodium salt

Description

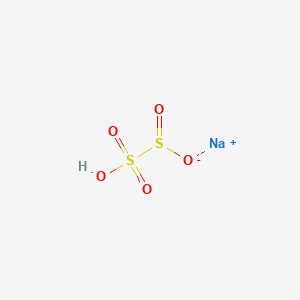

Structure

2D Structure

Properties

CAS No. |

18403-71-9 |

|---|---|

Molecular Formula |

NaO6S2-3 |

Molecular Weight |

183.11617 |

Synonyms |

disulphurous acid, sodium salt |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways of Formation

Industrial-Scale Synthesis Routes: Process Optimization and Reaction Kinetics

The industrial manufacturing of sodium metabisulfite (B1197395) is primarily achieved by reacting sulfur dioxide (SO₂) with an aqueous solution of a sodium base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH). aer.cateamchem.co The processes are designed to maximize yield, purity, and crystal quality while minimizing costs and environmental impact. Two main routes are the solution method and the semi-dry process. aer.ca

The solution method involves treating a 50-70% sodium hydroxide solution or a sodium carbonate suspension with sulfur-dioxide-containing gases within a saturated sodium hydrogen sulfite (B76179) solution. The resulting sodium metabisulfite crystallizes from the solution, is separated by centrifugation, and then dried. google.com A variation involves passing purified SO₂ gas through a pure alkali solution to create an oversaturated solution, which is then centrifuged to separate the crystals. google.com The centrifuged mother liquor is typically recycled back into the process. google.com

Process optimization is critical for achieving high-purity crystalline sodium metabisulfite with minimal impurities like sodium sulfite. Key parameters that are carefully controlled include pH, temperature, and reactant concentration. google.comgoogle.com For instance, maintaining the pH of the reaction mixture between 4.0 and 5.0 is crucial; a pH range of 4.4 to 4.9 is preferred to obtain a product with a very low sulfite content (below 0.1%). google.com The reaction temperature is generally kept between 40°C and 75°C. google.com

Advanced process control strategies often involve separating the chemical reaction and crystallization steps into different vessels. google.comgoogle.com This "distributive reaction process" allows for individual optimization of each stage, leading to larger, stronger crystals and greater product yields per pass. google.comscribd.com In one such process, sulfur dioxide is introduced into a sodium carbonate solution to form a sodium bisulfite reaction liquor at a pH of 3.5 to 4.2 and a temperature of about 100 to 160° F. google.com This liquor is then transferred to a separate crystallizer where an alkali, like caustic soda, is added simultaneously with cooling to enhance the crystallization yield. google.com This method can increase the yield per pass by 5 to 15%. google.com

| Parameter | Optimal Range | Rationale/Impact on Kinetics | Source |

|---|---|---|---|

| pH | 4.0 - 5.0 (ideally 4.4 - 4.9) | Controls the equilibrium between bisulfite and sulfite, minimizing sodium sulfite impurity in the final product. | google.com |

| Temperature | 40°C - 75°C | Influences reaction rates and the solubility of sodium metabisulfite, affecting crystallization. | google.com |

| SO₂ Concentration (in flue gas) | 6% - 20% | Affects the rate of absorption and reaction in the alkaline solution. | google.com |

| Process Configuration | Separated reaction and crystallization vessels | Allows for independent optimization of reaction conditions and crystallization, improving yield and crystal quality. | google.comgoogle.com |

Laboratory-Scale Preparation and Purification Techniques for Research Applications

For research purposes, sodium metabisulfite can be synthesized on a smaller scale using several well-established methods. A prevalent technique involves the dehydration of sodium bisulfite (NaHSO₃). aer.ca This is typically achieved by preparing a solution of sodium bisulfite, saturating it with sulfur dioxide, and then allowing the solution to evaporate or cool. byjus.comsciencemadness.orgchemicalbook.com During this process, two bisulfite ions (HSO₃⁻) equilibrate to form the disulfite ion (S₂O₅²⁻) and water, leading to the crystallization of sodium metabisulfite upon cooling. wikipedia.orgbyjus.comsciencemadness.org

Another laboratory method involves the reaction of sodium sulfite (Na₂SO₃) with sulfur dioxide in a non-aqueous solvent like methanol (B129727). prepchem.com In a typical procedure, sodium sulfite is suspended in methanol, and a solution of sulfur dioxide in methanol is added with stirring. After a reaction period, the mixture is allowed to stand, and the supernatant is removed to yield a methanol suspension of sodium pyrosulfite. prepchem.com

Purification of the synthesized product is essential for research applications to remove unreacted starting materials and byproducts such as sodium sulfate (B86663). The primary purification technique is recrystallization from water. The crude sodium metabisulfite is dissolved in a minimum amount of hot water, and the solution is then cooled slowly to allow for the formation of pure crystals, which are subsequently filtered and dried. 888chem.com Washing the filtered crystals with purified water is also a key step to remove surface impurities before final drying. 888chem.com The purity of the final product can be assayed using iodometric titration. aer.ca

| Method | Starting Materials | General Procedure | Source |

|---|---|---|---|

| Dehydration of Bisulfite | Sodium bisulfite, Sulfur dioxide, Water | A solution of sodium bisulfite is saturated with sulfur dioxide and then evaporated or cooled to induce crystallization. | byjus.comsciencemadness.org |

| Reaction in Methanol | Sodium sulfite, Sulfur dioxide, Methanol | Sulfur dioxide dissolved in methanol is added to a methanol suspension of sodium sulfite. The product is isolated after reaction and settling. | prepchem.com |

Novel Synthetic Strategies Employing Green Chemistry Principles

In line with the principles of green chemistry, recent research has focused on using sodium metabisulfite as a sustainable and stable surrogate for sulfur dioxide in organic synthesis. These novel strategies avoid the use of volatile and toxic SO₂ gas and often employ environmentally benign solvents. rsc.orgrsc.org

A notable example is the sustainable, copper-catalyzed, multicomponent synthesis of sulfonamides. rsc.org This process utilizes triarylbismuthines, nitro compounds, and sodium metabisulfite in a Deep Eutectic Solvent (DES) as the reaction medium. rsc.org The use of a DES, such as a mixture of choline (B1196258) chloride and acetamide, avoids the need for volatile organic compounds (VOCs). rsc.org Sodium metabisulfite serves as the source for the incorporation of SO₂ into the organic molecules. rsc.org

The advantages of this green methodology are numerous:

Atom Economy: The multicomponent reaction design saves time and reduces purification steps. rsc.org

Safer Reagents: It uses stable, non-toxic sodium metabisulfite instead of gaseous SO₂. rsc.org

Benign Solvents: The reaction is performed in a low-toxicity DES, and the process is insensitive to air and moisture. rsc.org

Waste Reduction: Bismuth by-products are easily removed from the reaction mixture by precipitation with water. rsc.orgrsc.org

This approach highlights a modern application of sodium metabisulfite, leveraging its chemical properties within a framework that adheres to green chemistry principles by reducing waste and avoiding hazardous substances. rsc.org

Mechanistic Elucidation of Disulfurous Acid, Sodium Salt Formation Reactions

The formation of sodium metabisulfite (sodium pyrosulfite) proceeds through a series of chemical reactions, whether in an industrial reactor or a laboratory flask. echemi.com The fundamental mechanism involves the formation of sodium bisulfite as an intermediate, followed by its dehydration. aer.canih.gov

The process begins with the reaction of sulfur dioxide with a sodium alkali. Using sodium carbonate as the starting material, the reaction sequence is as follows:

Formation of Sodium Bisulfite: Sulfur dioxide gas reacts with a sodium carbonate solution to produce sodium bisulfite and carbon dioxide. echemi.com

Na₂CO₃ + 2SO₂ + H₂O → 2NaHSO₃ + CO₂

Intermediate Reactions: Depending on the stoichiometry and conditions, sodium sulfite can also be formed and subsequently converted to sodium bisulfite. echemi.com

Na₂CO₃ + 2NaHSO₃ → 2Na₂SO₃ + CO₂ + H₂O

Na₂SO₃ + SO₂ + H₂O → 2NaHSO₃

Dehydration to Sodium Metabisulfite: The key step is the equilibrium reaction where two molecules of sodium bisulfite (or two bisulfite ions) undergo dehydration to form one molecule of sodium metabisulfite (or one disulfite ion) and water. byjus.comechemi.com This equilibrium is driven towards the product side by crystallization from the solution. byjus.com

2NaHSO₃ ⇌ Na₂S₂O₅ + H₂O echemi.com

2Na₂CO₃ + 4SO₂ → 2Na₂S₂O₅ + 2CO₂

When dissolved in water, the reaction is reversed, and sodium metabisulfite readily forms sodium bisulfite. wikipedia.orgaer.ca

Na₂S₂O₅ + H₂O → 2NaHSO₃ wikipedia.org

This mechanistic pathway underscores the importance of controlling reaction conditions such as pH and water content to favor the formation and crystallization of the desired this compound. google.com

Mechanistic Studies of Chemical Reactivity and Transformation

Investigation of Redox Chemistry: Electron Transfer Mechanisms and Stoichiometry in Diverse Systems

The redox chemistry of sodium metabisulfite (B1197395) is characterized by the +4 oxidation state of sulfur, which allows it to function effectively as a reducing agent in numerous systems. Upon dissolution in water, it hydrolyzes to form sodium bisulfite (NaHSO₃), which exists in equilibrium with the sulfite (B76179) ion (SO₃²⁻). These sulfur(IV) species are readily oxidized to the more stable +6 oxidation state, typically as sulfate (B86663) (SO₄²⁻).

The electron transfer mechanisms have been explored in various contexts. In its reaction with iodine (I₂), sodium metabisulfite is oxidized to sodium hydrogen sulfate (NaHSO₄), while iodine is reduced to hydrogen iodide (HI). researchgate.net The stoichiometry of this redox reaction in an aqueous solution is represented as:

Na₂S₂O₅ + I₂ + H₂O → 2NaHSO₄ + 2HI researchgate.net

This reaction is utilized in analytical chemistry for the quantitative determination of sulfite or bisulfite content through iodometric titration. blogspot.com

As a reducing agent, sodium metabisulfite is employed in the reduction of metal ions. A notable example is the reduction of chloroauric acid to precipitate elemental gold. acs.org It is also capable of reducing copper(II) ions to copper(I) ions, a key step in the formation of copper(I) chloride from copper(II) chloride and the synthesis of the mixed-valence compound Chevreul's salt from copper(II) sulfate. acs.org

In the presence of oxygen, particularly after hydrolysis to bisulfite, it undergoes oxidation to sulfate. ijtsrd.com This reaction can be catalyzed by various factors. ijtsrd.com Advanced oxidation processes have also utilized sodium metabisulfite. In systems containing iron-based tetra-amido macrocyclic ligand (Fe-TAML) catalysts, metabisulfite has demonstrated high efficiency in the catalytic degradation of organic contaminants, rivaling hydrogen peroxide. acs.orgorganicmystery.com Preliminary studies suggest the reaction mechanism may involve the formation of a high-valent iron-oxo species. acs.orgorganicmystery.com

Furthermore, electrochemical studies using techniques like cyclic voltammetry have investigated the oxidation of sodium metabisulfite, demonstrating its utility as a redox probe for analyzing other chemical species, such as zinc oxide nanoparticles. youtube.com

| Oxidizing Agent | Sodium Metabisulfite Role | Key Products | Stoichiometric Equation | Citation |

|---|---|---|---|---|

| Iodine (I₂) | Reducing Agent | Sodium hydrogen sulfate, Hydrogen iodide | Na₂S₂O₅ + I₂ + H₂O → 2NaHSO₄ + 2HI | researchgate.net |

| Oxygen (O₂) | Reducing Agent | Sodium hydrogen sulfate | 2NaHSO₃ + O₂ → 2NaHSO₄ (after hydrolysis) | ijtsrd.com |

| Copper(II) ions (Cu²⁺) | Reducing Agent | Copper(I) ions (Cu⁺) | Qualitative reduction, intermediate step | acs.org |

| Chloroauric acid (HAuCl₄) | Reducing Agent | Gold (Au) | Qualitative reduction | acs.org |

Interaction Mechanisms with Transition Metal Complexes and Organometallic Species

Sodium metabisulfite and its aqueous derivatives (bisulfite/sulfite) interact with transition metal complexes in several ways, including acting as a reducing agent, a ligand, or a reactant in catalyzed processes.

A classic example of this reactivity is the formation of Chevreul's salt (Cu₃(SO₃)₂·2H₂O), a mixed-valence copper(I,II) sulfite. google.com In this reaction, sodium metabisulfite is added to an aqueous solution of copper(II) sulfate. The metabisulfite acts as a reducing agent, converting a portion of the Cu(II) to Cu(I), and also serves as the source of the sulfite ions that precipitate with both copper oxidation states to form the characteristic brick-red salt. acs.orggoogle.comyoutube.com The initial step involves the formation of a green intermediate of unknown composition before the final product precipitates upon heating. blogspot.comgoogle.com

In the field of organic synthesis, sodium metabisulfite is used in conjunction with transition metal catalysts for sulfonylation reactions. researchgate.net These catalytic systems facilitate the insertion of sulfur dioxide into organic frameworks. For example, copper-catalyzed reactions have been developed that utilize sodium metabisulfite as the SO₂ source. nih.gov

Furthermore, the interaction with organometallic species is evident in advanced oxidation processes. The activation of sodium metabisulfite by iron-containing complexes, such as Fe-TAML, leads to the degradation of pollutants. acs.orgorganicmystery.com The proposed mechanism involves the interaction of the sulfite/bisulfite with the iron center, leading to the formation of a highly reactive oxidizing species, potentially a high-valent iron-oxo complex, which then attacks the organic substrate. acs.orgorganicmystery.com

Hydrolytic and Thermal Decomposition Pathways: Identification of Intermediates

Sodium metabisulfite is subject to decomposition through both hydrolysis and thermal pathways, which dictates its stability and reactivity under different conditions.

Hydrolytic Decomposition: In the presence of water, sodium metabisulfite rapidly hydrolyzes to form an equilibrium mixture containing sodium bisulfite (sodium hydrogen sulfite). This is the primary initial step for its reactivity in aqueous solutions. ijtsrd.comyoutube.comresearchgate.net

Na₂S₂O₅ + H₂O ⇌ 2NaHSO₃

The resulting bisulfite is the key intermediate for subsequent redox and nucleophilic reactions.

Thermal Decomposition: When heated, sodium metabisulfite undergoes decomposition, releasing sulfur dioxide gas. acs.orgmdpi.com Decomposition begins at temperatures around 150 °C. acs.org The primary solid intermediate formed during this process is sodium sulfite (Na₂SO₃). acs.orgmdpi.com

Na₂S₂O₅(s) → Na₂SO₃(s) + SO₂(g)

Upon further heating in the presence of air (oxygen), the sodium sulfite intermediate can be oxidized to sodium sulfate (Na₂SO₄). youtube.com At very high temperatures, the ultimate decomposition product is sodium sulfate. youtube.com

| Pathway | Conditions | Intermediates | Final Products | Governing Equation | Citation |

|---|---|---|---|---|---|

| Hydrolysis | Aqueous solution | Sodium bisulfite (NaHSO₃) | Sodium bisulfite in solution | Na₂S₂O₅ + H₂O ⇌ 2NaHSO₃ | ijtsrd.comyoutube.comresearchgate.net |

| Thermal Decomposition | Heating (~150 °C) | Sodium sulfite (Na₂SO₃) | Sodium sulfite, Sulfur dioxide | Na₂S₂O₅ → Na₂SO₃ + SO₂ | acs.orgmdpi.com |

| Thermal Oxidation | High temperature in air | Sodium sulfite (Na₂SO₃) | Sodium sulfate (Na₂SO₄) | 2Na₂SO₃ + O₂ → 2Na₂SO₄ | youtube.com |

Photochemical and Radiolytic Transformations: Fundamental Processes

The sulfur(IV) species derived from sodium metabisulfite are susceptible to transformations induced by high-energy inputs like ultraviolet light (photochemistry) and ionizing radiation (radiolysis).

Photochemical Transformations: Aqueous solutions of sulfite and bisulfite, formed from the hydrolysis of sodium metabisulfite, undergo photolytic oxidation upon UV irradiation. This process can lead to the formation of sulfate (SO₄²⁻) and dithionate (B1226804) (S₂O₆²⁻) as an intermediate. youtube.commdpi.com The quantum efficiency and reaction pathway are highly dependent on the pH of the solution. youtube.commdpi.com For instance, a novel UV photolytic process has been demonstrated for the production of hydrogen from aqueous sodium sulfite solutions, with a quantum efficiency reaching 14.4%. youtube.commdpi.comnih.gov Sodium metabisulfite can also act as a photostabilizer, as shown by its ability to reduce the degradation rate of vitamin K1 under UV irradiation. libretexts.org Furthermore, its role as an SO₂ surrogate extends to photoinduced sulfonylation reactions, where visible light or UV irradiation can initiate the radical process. researchgate.net

Radiolytic Transformations: The radiolysis of aqueous solutions is initiated by the interaction of ionizing radiation with water, producing highly reactive primary species such as the hydrated electron (e⁻aq), hydroxyl radical (•OH), and hydrogen atom (H•). These species can then react with dissolved solutes. While specific studies on the radiolysis of sodium metabisulfite are limited, the behavior of the resulting bisulfite/sulfite ions can be inferred from the broader chemistry of sulfur(IV) oxyanions. These ions are expected to react with the primary water radicals, leading to the formation of transient radical species and subsequent oxidation or reduction products. For example, the hydroxyl radical is a powerful oxidizing agent that would readily oxidize sulfite ions. The study of radioprotective agents in drug solutions provides insight into the complex mechanisms of radiolysis and how additives can scavenge these primary radicals to prevent degradation of a target molecule.

Sophisticated Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Structural and Purity Assessment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the molecular structure of sodium metabisulfite (B1197395). These techniques provide a unique "fingerprint" based on the vibrational modes of the metabisulfite anion (S₂O₅²⁻).

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, revealing the presence of specific functional groups. mdpi.com The metabisulfite ion, which consists of an SO₂ group linked to an SO₃ group, exhibits characteristic absorption bands. wikipedia.org In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light from a laser source, providing complementary information about the molecule's vibrational modes. mdpi.com Raman is particularly advantageous for studying aqueous solutions as water is a weak Raman scatterer. shimadzu.com

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive technique for detecting trace amounts of sodium metabisulfite. One study demonstrated the use of SERS for screening sodium metabisulfite residues on shrimp, identifying two distinct fingerprint peaks at 620 cm⁻¹ (strong) and 927 cm⁻¹ (medium). researchgate.net

Key vibrational frequencies for sodium metabisulfite are summarized in the table below. These spectral features are instrumental in confirming the compound's identity and assessing its purity by detecting the presence of related sulfur-oxygen species or other contaminants.

| Technique | Wavenumber (cm⁻¹) | Assignment/Significance | Reference |

|---|---|---|---|

| FT-IR | ~1700 cm⁻¹ | General region for S=O stretching vibrations | mt.com |

| Raman | 620 cm⁻¹ | Strong characteristic peak for metabisulfite anion | researchgate.net |

| Raman | 927 cm⁻¹ | Medium intensity characteristic peak for metabisulfite anion | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for obtaining detailed information about the atomic-level structure and environment of sodium metabisulfite. While proton and carbon-13 NMR are common for organic compounds, for sodium metabisulfite, ²³Na NMR is particularly informative.

²³Na is an NMR-active nucleus with a nuclear spin of 3/2, making it a quadrupolar nucleus. nih.gov The NMR signal of a quadrupolar nucleus is highly sensitive to the symmetry of its local electronic environment. nih.gov In solution, the sodium ions are typically solvated, leading to a relatively symmetric environment and a narrower NMR signal. However, in the solid state, the crystallographic environment of the sodium ions can be non-symmetrical, resulting in broader signals. This property can be exploited to study the different sodium sites within the crystal lattice. mdpi.com

Solid-state ²³Na Magic Angle Spinning (MAS) NMR spectroscopy is a powerful technique for resolving different sodium crystallographic sites in polycrystalline samples. mdpi.com While direct NMR studies on sodium metabisulfite are not extensively detailed in readily available literature, the principles of ²³Na NMR are well-established and applicable for its characterization, particularly in distinguishing between different solid phases or monitoring changes in the sodium ion environment during chemical processes. nih.gov

| Property | Value | Reference |

|---|---|---|

| Spin (I) | 3/2 | nih.gov |

| Natural Abundance | 100% | nih.gov |

| Gyromagnetic Ratio (γ) | 7.080 x 10⁷ rad T⁻¹ s⁻¹ | nih.gov |

| Quadrupole Moment (Q) | +0.14 x 10⁻²⁴ e-cm² | nih.gov |

X-ray Diffraction (XRD) and Neutron Diffraction for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid like sodium metabisulfite. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, researchers can elucidate the precise positions of the sodium and metabisulfite ions.

The crystal structure of sodium metabisulfite (Na₂S₂O₅) has been determined to be monoclinic. mt.com A detailed study revealed that the crystals often form non-merohedral twins, which can complicate structural determination. mt.com The metabisulfite anion (S₂O₅²⁻) in the solid state does not possess the Cₛ symmetry observed in other metabisulfite salts, indicating that interionic coulombic forces play a significant role in dictating the solid-state structure. mt.com

Neutron diffraction is a complementary technique to XRD. rsc.org While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the nucleus. This makes neutron diffraction particularly useful for accurately locating light atoms, such as oxygen, in the presence of heavier atoms like sulfur and sodium. Although specific neutron diffraction studies on sodium metabisulfite are not widely reported, the technique offers potential for refining the positions of the oxygen atoms within the metabisulfite anion.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mt.com |

| Space Group | P2₁/n | mt.com |

| S-S Bond Length | 2.22 Å | wikipedia.org |

| S-O (thionate) Distances | 1.46 Å | wikipedia.org |

| S-O (thionite) Distances | 1.50 Å | wikipedia.org |

Advanced Chromatographic Methods (Ion Chromatography, HPLC) for Separation and Quantification in Research Samples

Advanced chromatographic techniques are indispensable for the separation and quantification of sodium metabisulfite, which in aqueous solution exists in equilibrium with bisulfite and sulfite (B76179) ions.

High-Performance Ion Chromatography (HPIC) with suppressed conductivity detection is a widely used method for determining sulfite and its oxidation product, sulfate (B86663), in various samples. This technique allows for the satisfactory separation of these anions, which is crucial for assessing the stability and purity of sodium metabisulfite solutions. The choice of column packing material, such as methacrylate (B99206) polymer or styrene-divinylbenzene copolymer, is critical for achieving the desired separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has also been developed for the simultaneous determination of sodium metabisulfite and other components in pharmaceutical formulations. These methods often employ C18 columns with a suitable mobile phase, such as a mixture of phosphoric acid and acetonitrile, and UV detection.

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPIC | Allsep A-2 Anion (methacrylate polymer) | 15 mM NaHCO₃ / 0.6 mM Na₂CO₃ | Suppressed Conductivity | |

| HPIC | IonPac AS14A (styrene-divinylbenzene) | 15 mM NaHCO₃ / 0.6 mM Na₂CO₃ | Suppressed Conductivity | |

| RP-HPLC | Zorbax Extend C18 | 0.1% Phosphoric acid and Acetonitrile (62:38 v/v) | UV (275 nm) |

Mass Spectrometry (MS) for Molecular Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. However, the direct analysis of the metabisulfite ion (S₂O₅²⁻) by MS is challenging due to its instability in solution and during the ionization process. In aqueous solutions, sodium metabisulfite hydrolyzes to bisulfite (HSO₃⁻), which is in equilibrium with sulfite (SO₃²⁻).

A common strategy for the analysis of sulfites by MS involves a derivatization step to form a more stable compound. For instance, sulfites can be reacted with formaldehyde (B43269) to produce hydroxymethylsulfonate (HMS), which is stable and can be readily analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mt.com This approach allows for sensitive and selective quantification of sulfites in complex matrices.

Electrospray Ionization (ESI) is a soft ionization technique often used for this purpose. In tandem mass spectrometry (MS/MS), the derivatized ion (e.g., HMS) is isolated, fragmented, and the resulting fragment ions are analyzed. This provides structural information and enhances the selectivity of the analysis. For example, the fragmentation of sulfated peptides, which contain the isobaric SO₃ group, has been studied to understand their gas-phase chemistry. Such studies can provide insights into the fragmentation pathways of sulfur-oxygen anions, which is relevant for mechanistic investigations involving sodium metabisulfite.

| Step | Description | Technique | Reference |

|---|---|---|---|

| Derivatization | Reaction with formaldehyde to form stable hydroxymethylsulfonate (HMS). | Chemical Reaction | mt.com |

| Separation | Chromatographic separation of HMS from matrix components. | LC (e.g., HILIC) | mt.com |

| Ionization | Generation of gas-phase ions of HMS. | Electrospray Ionization (ESI) | |

| Detection | Quantification and structural confirmation of HMS. | Tandem Mass Spectrometry (MS/MS) |

Electrochemical Methods (Voltammetry, Potentiometry) for Redox Characterization

Electrochemical methods are highly sensitive techniques used to investigate the redox properties of chemical species. For sodium metabisulfite, these methods are primarily employed for its quantitative determination through its electrochemical oxidation.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement that is commonly used to study the redox behavior of substances. In the case of sodium metabisulfite, CV can be used to observe its oxidation at a suitable electrode surface. The anodic peak current in a cyclic voltammogram is often proportional to the concentration of the analyte, forming the basis for quantitative analysis.

Square Wave Voltammetry (SWV) is another voltammetric technique that offers high sensitivity and is well-suited for quantitative analysis. Studies have utilized SWV for the detection of sodium metabisulfite in various samples, achieving low detection limits. The choice of electrode material and modifications to the electrode surface can significantly enhance the sensitivity and selectivity of these measurements.

| Technique | Electrode System | Key Finding/Parameter | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Graphite screen-printed electrode | Anodic peak current for metabisulfite measured at +1.2 V vs. Ag/AgCl. | |

| Square Wave Voltammetry (SWV) | Reduced graphene oxide doped with Pd paste modified with porphyrin derivatives | Detection limits in the range of 3.0 × 10⁻¹² to 3.0 × 10⁻¹¹ mol L⁻¹. | |

| Linear Sweep Voltammetry | Fluorinated reduced graphene oxide modified with gold nanoparticles | Used to investigate the electrochemical performance of the sensor for metabisulfite detection. | |

| Differential Pulse Voltammetry | Fluorinated reduced graphene oxide modified with gold nanoparticles | Utilized to study the electrochemical behavior of the sensor for metabisulfite. |

Applications in Chemical Synthesis, Catalysis, and Materials Science Research

Reagent in Organic Synthesis: Specific Transformations and Chemo-selectivity

Sodium metabisulfite (B1197395) serves as a valuable reagent in organic synthesis, primarily utilized for its reducing capabilities and its ability to form crystalline addition compounds with aldehydes and certain ketones. wikipedia.orgresearchgate.net This reactivity allows for a range of specific transformations and demonstrates notable chemo-selectivity.

One of the principal applications of sodium metabisulfite in organic synthesis is as a mild reducing agent. It is effective in quenching excess oxidizing agents in reaction workups, such as halogens (chlorine, bromine, iodine), hypochlorite (B82951) salts, and chromium trioxide. researchgate.netchemicalbook.comresearchgate.net This is crucial for preventing unwanted side reactions and purifying the desired product. For instance, it can be used to decompose oxidizing agents during the work-up of reactions, ensuring the stability of the final product. chemicalbook.com

A key feature of sodium metabisulfite is its selective reaction with aldehydes and certain cyclic ketones to form solid bisulfite adducts, which are α-hydroxysulfonic acids. wikipedia.orgresearchgate.net This reaction is highly chemo-selective for less sterically hindered aldehydes, enabling their separation and purification from other components in a mixture. reddit.com The formed adducts are typically insoluble in the reaction medium and can be isolated by filtration. researchgate.net The aldehyde can then be regenerated from the adduct by treatment with a base, such as sodium bicarbonate, or a strong acid. wikipedia.orgresearchgate.net This method is employed in the purification of various aldehydes, including benzaldehyde. wikipedia.orgresearchgate.net

Beyond purification, sodium metabisulfite is a key ingredient in the Bucherer reaction and the Bucherer carbazole (B46965) synthesis. wikipedia.orgresearchgate.net In the Bucherer reaction, an aromatic hydroxyl group is reversibly converted to an aromatic amine group in the presence of an aqueous sulfite (B76179) or bisulfite. wikipedia.org The initial step of this reaction involves the addition of sodium bisulfite to an aromatic double bond. wikipedia.org

Furthermore, sodium metabisulfite is utilized in sulfonylation reactions, acting as a sulfur dioxide surrogate. These reactions often proceed through radical processes and allow for the insertion of sulfur dioxide under mild conditions. quora.com It has also been employed as a reductant in the synthesis of N-arylsulfonamides from nitroarenes, catalyzed by iron(II) chloride under mild conditions. chemicalbook.com In the realm of precious metal chemistry, sodium metabisulfite is a preferred reagent for the selective precipitation of gold from solutions, such as aqua regia. nih.govnih.govsciencemadness.org It rapidly reduces gold ions to elemental gold, yielding a high-purity product. nih.govishor.com

| Application | Description of Transformation | Key Features and Chemo-selectivity |

|---|---|---|

| Reducing Agent | Reduces excess oxidizing agents (e.g., halogens, CrO3). researchgate.netchemicalbook.com | Mild and effective for reaction workups. researchgate.net |

| Purification of Aldehydes | Forms solid bisulfite adducts with aldehydes. wikipedia.orgresearchgate.net | Selective for less sterically hindered aldehydes; adduct is easily isolated and the aldehyde can be regenerated. reddit.com |

| Bucherer Reaction | Converts aromatic hydroxyl groups to aromatic amines. wikipedia.org | Reversible reaction involving the addition of bisulfite to an aromatic double bond. wikipedia.org |

| Sulfonylation Reactions | Acts as a sulfur dioxide surrogate for the insertion of SO2. quora.com | Often proceeds via radical mechanisms under mild conditions. quora.com |

| Precipitation of Gold | Reduces gold ions (Au³⁺) to elemental gold (Au⁰). nih.govishor.com | Highly selective for gold, yielding a high-purity precipitate. nih.gov |

Role in Polymerization Processes and Polymer Modification

Sodium metabisulfite plays a significant role in polymerization processes, primarily as a component of redox initiator systems for free-radical polymerization in aqueous media. frontiersin.orgmdpi.comnih.gov It is also known to act as a chain transfer agent, influencing the molecular weight of the resulting polymers. frontiersin.orgoiccpress.com

In conjunction with an oxidizing agent, typically a persulfate such as ammonium (B1175870) persulfate or sodium persulfate, sodium metabisulfite forms a redox pair that efficiently generates free radicals for initiating polymerization. frontiersin.orgmdpi.comquora.com This redox system is widely used in the aqueous slurry polymerization of monomers like acrylonitrile (B1666552) and the aqueous solution polymerization of acrylic acid. frontiersin.orgmdpi.com The use of a redox initiator allows for polymerization to be carried out at lower temperatures compared to thermal initiation, which is advantageous for controlling the reaction kinetics and the properties of the final polymer. mdpi.com

For instance, in the polymerization of acrylonitrile, the ammonium persulfate/sodium metabisulfite system is used to produce polyacrylonitrile. frontiersin.org The end-groups of the resulting polymer chains have been shown to be predominantly sulfonate groups, which are primarily derived from chain transfer to the bisulfite ion. frontiersin.org This chain transfer reaction is a significant factor in controlling the molecular weight of the polymer. frontiersin.org

The role of sodium metabisulfite as a chain transfer agent is particularly important in controlling the molecular weight of polymers. oiccpress.com By transferring a hydrogen atom to the growing polymer radical, it terminates that chain and initiates a new one, leading to polymers with lower average molecular weight. This is a crucial aspect in tailoring the polymer properties for specific applications. frontiersin.org

| Role | Monomer System | Mechanism/Function | Reference |

|---|---|---|---|

| Redox Initiator (Reducing Agent) | Acrylonitrile | Forms a redox pair with ammonium persulfate to initiate free-radical polymerization. | frontiersin.org |

| Redox Initiator (Reducing Agent) | Acrylic Acid/Sodium Acrylate | Used with sodium persulfate to initiate polymerization in aqueous solution. | mdpi.comquora.com |

| Redox Initiator (Reducing Agent) | Acrylamide | Used with ammonium persulfate to initiate polymerization in water. | nih.gov |

| Chain Transfer Agent | Acrylonitrile | Controls molecular weight by transferring a hydrogen atom to the growing polymer chain, leading to sulfonate end-groups. | frontiersin.org |

| Chain Transfer Agent | Acrylic Acid | Acts as a transfer agent in polymerization initiated by a persulfate/metabisulfite redox couple. | oiccpress.com |

Precursor or Additive in Nanomaterial Fabrication and Functionalization

Sodium metabisulfite is utilized in the field of nanomaterials, primarily as a reducing agent for the synthesis of metallic nanoparticles and as a surface-modifying agent to alter the properties and functionality of nanoparticles.

In the fabrication of gold nanoparticles, sodium metabisulfite serves as a reducing agent to convert gold ions into elemental gold. researchgate.net This is a common method for precipitating gold from solutions containing auric acid. researchgate.net The reduction of Au(I) or Au(III) to Au(0) by sodium metabisulfite leads to the formation of gold nanoparticles. researchgate.net The size of the resulting nanoparticles can be influenced by various factors, including the concentration of the reagents and the reaction conditions.

Beyond synthesis, sodium metabisulfite can be used for the functionalization of nanoparticles. For example, it can be used to create bisulfite adducts on the surface of nanoparticles that have aldehyde or ketone functionalities. This reversible reaction can be used to switch the solvophilicity of the nanoparticles, allowing for their transfer between different solvent phases.

Furthermore, in the synthesis of double crosslinked nanomicrospheres through inverse microemulsion polymerization, sodium bisulfite (which is formed when sodium metabisulfite is dissolved in water) is used in conjunction with ammonium persulfate as an initiator for the polymerization reaction. nih.gov

| Application | Nanomaterial | Role of Sodium Metabisulfite | Mechanism |

|---|---|---|---|

| Fabrication | Gold Nanoparticles | Reducing Agent | Reduces Au(I) or Au(III) ions to elemental gold (Au(0)). researchgate.net |

| Functionalization | Nanoparticles with Carbonyl Groups | Surface Modifying Agent | Forms reversible bisulfite adducts on the nanoparticle surface, enabling solvophilicity switching. |

| Fabrication | Double Crosslinked Nanomicrospheres | Initiator Component | Used with ammonium persulfate to initiate inverse microemulsion polymerization. nih.gov |

Applications in Environmental Remediation Technologies: Chemical Mechanisms of Pollutant Abatement

Sodium metabisulfite is an effective chemical agent in various environmental remediation technologies due to its reducing properties. It is particularly effective in the treatment of wastewater containing heavy metals and in the remediation of contaminated soils.

A significant application of sodium metabisulfite is in the treatment of wastewater containing hexavalent chromium (Cr(VI)), a toxic and carcinogenic pollutant. ccspublishing.org.cn The chemical mechanism involves the reduction of Cr(VI) to the less toxic trivalent chromium (Cr(III)) under acidic conditions (typically pH 2-3). The resulting Cr(III) can then be precipitated out of the solution as chromium hydroxide (B78521) (Cr(OH)₃) by raising the pH to 8-9. This process effectively removes the chromium from the wastewater. ccspublishing.org.cn

In addition to chromium, sodium metabisulfite has been shown to be effective in the removal of other heavy metals, such as lead (Pb) and zinc (Zn), from contaminated soils through a process known as soil washing. nih.gov In this technique, a solution of sodium metabisulfite is used to leach the heavy metals from the soil particles. nih.gov The reducing nature of the bisulfite ions can help to mobilize the metal ions, making them more soluble and easier to remove from the soil matrix. nih.gov Studies have shown that a solution of sodium metabisulfite can effectively remove significant percentages of lead, zinc, and chromium from contaminated soils.

Furthermore, sodium metabisulfite can be used in combination with other reagents to enhance the remediation process. For example, it can be used in conjunction with sodium sulfide (B99878) for the treatment of hexavalent chromium-containing wastewater, where sodium metabisulfite performs the initial reduction of Cr(VI), and sodium sulfide is then used to precipitate any remaining heavy metals. ccspublishing.org.cn It has also been investigated as a reagent for the oxidative degradation of contaminants of emerging concern when used with an iron-based catalyst.

| Application Area | Pollutant | Chemical Mechanism | Reference |

|---|---|---|---|

| Wastewater Treatment | Hexavalent Chromium (Cr(VI)) | Reduction of Cr(VI) to Cr(III) under acidic conditions, followed by precipitation of Cr(OH)₃ at alkaline pH. | ccspublishing.org.cn |

| Soil Remediation | Lead (Pb), Zinc (Zn), Chromium (Cr) | Leaching of heavy metals from soil particles through soil washing with a sodium metabisulfite solution. | nih.gov |

| Wastewater Treatment | Residual Chlorine | Reduction of free chlorine and chloramines to chloride ions. | |

| Wastewater Treatment | Contaminants of Emerging Concern | Oxidative degradation in the presence of an iron-based catalyst. |

Utilization in Industrial Chemical Processes: Fundamental Principles and Research Insights (e.g., pulp and paper, mining, water treatment)

Sodium metabisulfite is a key chemical in several large-scale industrial processes, including the pulp and paper industry, mining operations, and water treatment. Its utility in these sectors is based on its fundamental chemical properties as a reducing agent, a source of sulfur dioxide, and a dechlorinating agent.

In the pulp and paper industry , sodium bisulfite (formed from sodium metabisulfite in water) is used in the sulfite pulping process to delignify wood chips. This process breaks down the lignin (B12514952) that binds the cellulose (B213188) fibers together, allowing for their separation. Sodium metabisulfite is also used as a bleaching agent for mechanical pulp, preventing discoloration by reducing oxidized compounds.

In the mining industry , sodium metabisulfite has several critical applications. One of its primary roles is in the detoxification of cyanide-containing effluents from gold mining operations. researchgate.net After gold is leached from the ore using cyanide, the residual cyanide in the wastewater is highly toxic. Sodium metabisulfite is used to destroy this cyanide, converting it into less harmful compounds. researchgate.net It also serves as a depressant in the flotation of certain sulfide minerals, allowing for the selective separation of valuable minerals from gangue. Additionally, it can be used as a reducing agent in the processing of certain ores to facilitate the extraction of metals.

In water treatment , sodium metabisulfite is widely used as a dechlorinating agent to remove residual chlorine from wastewater and potable water. Chlorine is commonly used for disinfection, but excess chlorine can be harmful to aquatic life and can form undesirable disinfection byproducts. Sodium metabisulfite effectively neutralizes free chlorine and chloramines, converting them to harmless chloride ions. It is also used as an oxygen scavenger in boiler water treatment to prevent corrosion. By reacting with dissolved oxygen, it reduces its concentration and protects the boiler system from oxidative damage.

| Industry | Specific Application | Fundamental Principle | Reference |

|---|---|---|---|

| Pulp and Paper | Sulfite Pulping | Delignification of wood chips through the action of bisulfite ions. | |

| Pulp and Paper | Bleaching | Acts as a reducing agent to prevent discoloration of mechanical pulp. | |

| Mining | Cyanide Detoxification | Destruction of residual cyanide in gold mining effluents. | researchgate.net |

| Mining | Mineral Flotation | Acts as a depressant for the selective separation of sulfide minerals. | |

| Water Treatment | Dechlorination | Neutralizes residual chlorine and chloramines in water. | |

| Water Treatment | Oxygen Scavenging | Removes dissolved oxygen from boiler water to prevent corrosion. |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the intrinsic properties of the disulfite anion (S₂O₅²⁻), the key component of the salt. aps.org These first-principles calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous other properties can be derived. aps.orgyoutube.com

Electronic Structure and Geometry: DFT calculations can accurately predict the equilibrium geometry of the disulfite anion, including bond lengths and angles. uctm.edumdpi.com The anion's structure consists of an SO₂ group linked to an SO₃ group, with a direct sulfur-sulfur bond. wikipedia.org Theoretical calculations can reproduce experimentally determined structural parameters, providing validation for the computational model. uctm.edu For example, the S–S bond length is approximately 2.22 Å, with S–O distances being around 1.46 Å for the "thionate" (SO₃) end and 1.50 Å for the "thionite" (SO₂) end. wikipedia.org

Furthermore, these calculations reveal details about the electronic distribution, such as the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule. This is crucial for understanding how the anion interacts with other species. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity, indicating likely sites for nucleophilic and electrophilic attack.

Interactive Table: Comparison of Experimental and DFT-Calculated Geometric Parameters for the Disulfite (S₂O₅²⁻) Anion

| Parameter | Experimental Value (Å) | Typical DFT-Calculated Value (Å) |

| S–S Bond Length | 2.22 wikipedia.org | 2.20 - 2.25 |

| S–O (SO₃ group) | 1.46 wikipedia.org | 1.45 - 1.50 |

| S–O (SO₂ group) | 1.50 wikipedia.org | 1.50 - 1.55 |

Reactivity and Spectroscopic Predictions: Quantum chemical methods are used to calculate energetic properties that govern reactivity, such as bond dissociation energies and reaction enthalpies. researchgate.net For instance, theoretical investigations have been performed on related sulfite (B76179) systems to understand their role in processes like SO₂ capture. researchgate.net By mapping the potential energy surface, these calculations can predict the likelihood and outcome of chemical reactions.

Spectroscopic properties can also be predicted with high accuracy. Calculation of vibrational frequencies allows for the assignment of peaks in experimental infrared (IR) and Raman spectra to specific molecular motions (e.g., S-S stretching, O-S-O bending). This aids in the interpretation of experimental data and the structural characterization of the compound.

Molecular Dynamics Simulations for Solvation Behavior and Interfacial Phenomena

While quantum mechanics describes the electronic details of a few molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of large ensembles of molecules over time. researchgate.net MD simulations model atoms and molecules as classical particles interacting through a set of potential energy functions known as a force field. rsc.org

Solvation Behavior: MD simulations are exceptionally well-suited for studying the solvation of sodium metabisulfite (B1197395) in water. Upon dissolution, the salt dissociates into two sodium cations (Na⁺) and one disulfite anion (S₂O₅²⁻). wikipedia.org Simulations can model the intricate process of hydration, revealing the structure and dynamics of water molecules in the solvation shells around each ion. Key properties that can be calculated include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule at a certain distance from the ions, defining the structure of the hydration shells.

Coordination Numbers: By integrating the RDF, the average number of water molecules in the first solvation shell of each ion can be determined.

Ion Pairing: Simulations can elucidate the nature of interactions between the sodium and disulfite ions in solution, distinguishing between direct contact ion pairs, solvent-shared ion pairs, and fully solvated ions. arxiv.org Studies on analogous systems like sodium sulfate (B86663) have demonstrated the power of MD in understanding these ion pairing behaviors. arxiv.org

Interfacial Phenomena: The behavior of ions at interfaces is critical in many applications, such as corrosion inhibition and mineral flotation. MD simulations can model the interface between an aqueous solution of sodium metabisulfite and another phase (e.g., a solid surface, air). frontiersin.org These simulations can predict whether the Na⁺ and S₂O₅²⁻ ions accumulate at the interface or are repelled from it, and how they orient themselves with respect to the surface. youtube.com This information is vital for understanding the mechanisms by which sodium metabisulfite functions as a surface-active agent.

Reaction Mechanism Prediction and Transition State Characterization

Understanding how sodium metabisulfite participates in chemical reactions requires a detailed map of the reaction pathway. Computational chemistry provides the tools to predict these mechanisms and characterize the high-energy, transient species known as transition states.

Using quantum chemical methods, a proposed reaction coordinate can be systematically explored to find the lowest energy path from reactants to products. This involves locating the transition state structure for each elementary step and calculating its energy, which corresponds to the activation energy barrier for that step. A well-known reaction involving sulfites is their antioxidant activity, which proceeds via oxidation. researchgate.net Computational modeling can break this process down into individual steps, such as electron transfer and bond formation/dissociation.

For example, the proposed mechanism of protein modification by sodium metabisulfite involves the sulfite di-anion acting as a nucleophile. researchgate.net A computational study of this process would involve:

Reactant Complex Modeling: Building a model of the sulfite ion interacting with an electrophilic site on an amino acid residue.

Transition State Search: Identifying the geometry and energy of the transition state for the nucleophilic attack.

Product Characterization: Calculating the structure and stability of the resulting covalently modified protein.

Such studies provide a molecular-level picture that complements experimental kinetic data, explaining observed reaction rates and selectivities. researchgate.net

Interactive Table: Hypothetical Steps in a Computationally Studied Reaction Mechanism

| Step | Description | Computational Goal |

| 1 | Formation of Reactant Complex | Optimize geometry and calculate binding energy |

| 2 | Transition State | Locate the saddle point on the potential energy surface |

| 3 | Activation Energy Calculation | Determine the energy difference between reactant and transition state |

| 4 | Formation of Product Complex | Optimize geometry and calculate reaction energy (enthalpy) |

Development of Force Fields and Computational Models for Sulfite Chemistry

The accuracy of large-scale simulations, particularly MD, is wholly dependent on the quality of the underlying computational model, or force field. nih.gov A force field is a set of equations and parameters that describe the potential energy of a system as a function of its atomic coordinates. Developing reliable force fields for sulfite and other sulfur-containing species is an active area of research.

The process often involves a multi-scale approach where high-level quantum chemical calculations on small, representative molecules are used to generate data for parameterizing the simpler, classical force field. acs.orgresearchgate.net For instance, ab initio MD simulations can provide benchmark data on ion-water interactions that classical models are then tuned to reproduce. acs.orgresearchgate.net

Challenges in developing force fields for sulfites include accurately capturing:

Polarization Effects: The electron distribution of the disulfite anion can be distorted by its environment (e.g., water molecules, other ions). Advanced polarizable force fields, such as the Drude oscillator model, are being developed to account for these effects explicitly. nih.gov

Charge Transfer: Interactions may involve a partial transfer of electrons, which is not captured by standard fixed-charge force fields.

Reactivity: To model chemical reactions, reactive force fields (e.g., ReaxFF) are required. acs.orgresearchgate.net These models can simulate bond formation and breaking, enabling the study of degradation pathways or the antioxidant action of sulfites at large scales.

The ongoing development of more accurate and sophisticated force fields and computational models is crucial for enhancing the predictive power of simulations in the broad and complex field of sulfite chemistry. arxiv.orgresearchgate.net

Environmental Chemistry and Biogeochemical Cycling Research

Pathways of Transformation and Fate in Aquatic and Terrestrial Environments

Disulfurous acid, sodium salt, commonly known as sodium metabisulfite (B1197395) (Na₂S₂O₅), undergoes several transformation pathways upon release into aquatic and terrestrial environments. Its environmental fate is largely dictated by its high solubility in water and its reactivity.

When dissolved in water, sodium metabisulfite hydrolyzes to form sodium bisulfite (NaHSO₃). wikipedia.orgmdpi.comnih.gov This reaction is represented as:

Na₂S₂O₅ + H₂O → 2 NaHSO₃

In aqueous solutions, bisulfite (HSO₃⁻) exists in equilibrium with sulfite (B76179) ions (SO₃²⁻). rsc.org The relative concentration of these species is pH-dependent. Contact with water and steam can also form corrosive sulfurous acid. ineos.com Further oxidation of bisulfite and sulfite in the presence of oxygen leads to the formation of sulfate (B86663) (SO₄²⁻). mdpi.comnih.gov This oxidation contributes to an elevated chemical oxygen demand (COD) in aquatic systems, particularly at high concentrations. ineos.comahperformance.com

The decomposition of sodium metabisulfite, especially under acidic conditions or upon heating, can release sulfur dioxide (SO₂), a toxic gas. ineos.comannexpublishers.com This compound is not typically found in water as it is readily converted to sulfuric acid. cdc.gov

In terms of environmental mobility, sodium metabisulfite is soluble in water, but its adsorption to the solid soil phase is not expected to be significant. ineos.comahperformance.com Research indicates it undergoes rapid biological decomposition in the environment. ineos.com However, it is classified as acutely harmful to aquatic organisms. ahperformance.com Studies on its environmental impact have been conducted, such as in shrimp farming, where the disposal of sodium metabisulfite solutions into marine canals has been identified as an environmental hazard, leading to toxicity in the water and sediments. nih.gov

| Property | Description | Source |

| Solubility | Freely soluble in water. | ineos.comannexpublishers.com |

| Primary Transformation | Dissolves in water to form sodium bisulfite (NaHSO₃). | wikipedia.orgmdpi.com |

| Secondary Transformation | Bisulfite is oxidized to sulfate (SO₄²⁻), consuming oxygen. | mdpi.comnih.gov |

| Decomposition Products | Can release sulfur dioxide (SO₂) gas, especially with heat or acid. | ineos.comannexpublishers.com |

| Environmental Mobility | High mobility in water; low adsorption to soil. | ineos.comahperformance.com |

| Biodegradation | Subject to rapid biological decomposition. | ineos.com |

| Aquatic Impact | High concentrations can increase Chemical Oxygen Demand (COD). Acutely harmful to aquatic life. | ineos.comahperformance.com |

Interactions with Microbial Communities and Enzymatic Processes in Environmental Systems

Sodium metabisulfite is widely recognized for its antimicrobial properties, which stem from the release of sulfur dioxide and the direct action of sulfite ions. annexpublishers.com These properties lead to significant interactions with microbial communities in various environmental systems. The antimicrobial action involves inhibiting microbial growth by interfering with essential cellular processes. annexpublishers.com

Research has shown that sulfite can disrupt the cell membrane of microorganisms, increasing its permeability. annexpublishers.com It also interferes with enzymatic processes by cleaving disulfide bonds in proteins, which alters their structure and function. annexpublishers.com Furthermore, sulfites can inhibit enzymes that rely on hydrogen carriers like NAD+ and NADP+ and can cause a rapid decrease in ATP levels in yeast cells. annexpublishers.com These mechanisms make it effective against a wide range of bacteria and fungi. annexpublishers.com

In specific environmental contexts, the introduction of sodium metabisulfite can significantly alter the composition of microbial communities. For example, a study on a brackish-water-transporting pipeline found that the injection of sodium bisulfite (formed from sodium metabisulfite) as an oxygen scavenger strongly changed the sessile microbial population. nih.gov Downstream of the injection point, there was an increase in the fractions of sulfate-reducing bacteria (e.g., Desulfomicrobium) and bisulfite-disproportionating bacteria (e.g., Desulfocapsa), while the population of methanogens decreased. nih.gov This shift suggests a contribution of these specific microbial groups to microbially influenced corrosion. nih.gov

While it inhibits many microorganisms, sodium metabisulfite can also serve as an energy source for certain types of bacteria. Some chemotrophic bacteria can use inorganic chemical compounds like bisulfite as electron donors for their metabolic processes. membranechemicals.com This dual role—as both an inhibitor and a potential substrate—highlights its complex interactions within environmental microbial food webs.

| Interaction Type | Microbial Group/Process Affected | Mechanism/Outcome | Source |

| Antimicrobial Action | Various bacteria and fungi (e.g., Acetobacter, lactic acid bacteria, Saccharomyces cerevisiae). | Increased cell membrane permeability, cleavage of disulfide bonds in enzymes, inhibition of NAD+/NADP+ dependent enzymes, ATP depletion. | annexpublishers.com |

| Community Shift | Pipeline microbial communities. | Increased proportion of sulfate-reducing (Desulfomicrobium) and bisulfite-disproportionating (Desulfocapsa) bacteria; decreased methanogens. | nih.gov |

| Metabolic Substrate | Chemotrophic bacteria (e.g., Sulfur Oxidizing Bacteria). | Bisulfite can act as an electron donor, providing energy for microbial growth. | membranechemicals.com |

| Enzymatic Inhibition | Polyphenol Oxidase (PPO). | Sulfur dioxide released from sodium metabisulfite binds to the active sites of PPO, preventing enzymatic browning. | annexpublishers.com |

Advanced Analytical Methods for Environmental Monitoring in Research Contexts

Accurate monitoring of sulfite concentrations in environmental samples is crucial for assessing the impact of sodium metabisulfite. A variety of analytical methods are employed in research, ranging from traditional techniques to advanced sensor-based systems.

Traditional methods for sulfite determination include titration, colorimetry, and ion chromatography. cdc.govnemi.gov Titrimetric methods, such as the Ripper method, involve titrating an acidified sample with a standard potassium iodide-iodate solution to a colorimetric endpoint. nemi.govdeswater.com This method is suitable for water and wastewater but can be affected by interferences from other oxidizable substances. nemi.gov Ion chromatography is a highly sensitive method for measuring sulfur dioxide and sulfites, with detection limits as low as 3 μ g/sample . cdc.gov

More recently, advanced analytical techniques have been developed to provide rapid, highly sensitive, and selective detection of sulfites. These include:

Electrochemical Sensors: These methods have been applied in environmental analysis and food sciences. mdpi.com Sensors based on modified electrodes, such as reduced graphene oxide doped with palladium paste, have demonstrated ultra-sensitive detection of sodium metabisulfite. mdpi.comresearchgate.net These sensors can achieve very low detection limits, on the order of 1.0 × 10⁻¹¹ to 1.0 × 10⁻¹² mol L⁻¹. mdpi.comresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful analytical tool that depends on the structure and morphology of metal nanoparticle substrates. researchgate.net It has been developed for screening sodium metabisulfite residues, offering a convenient and sensitive detection method. researchgate.net

Flow Injection Analysis (FIA): FIA systems coupled with fluorescence detection can provide sensitive and selective analysis of sulfite, sometimes incorporating gas-diffusion membranes for separation. semanticscholar.org

Capillary Zone Electrophoresis (CZE): CZE with indirect UV detection has been developed for the simultaneous quantification of metabisulfite and its oxidation product, sulfate. nih.gov

These advanced methods offer significant improvements in detection limits, selectivity, and speed of analysis compared to older techniques, enabling more precise environmental monitoring in research contexts.

| Method | Principle | Typical Application | Detection Limit | Source |

| Titrimetry | An acidified sample is titrated with a standard potassium iodide-iodate titrant to a permanent blue endpoint. | Drinking water, surface water, industrial wastes. | 2-3 mg/L sulfite | nemi.gov |

| Ion Chromatography (IC) | Separation of ions followed by detection (e.g., amperometric or conductivity). | Environmental samples, food matrices. | 0.2 mg/kg (with amperometric detection) | cdc.govlcms.cz |

| Electrochemical Sensors | Measures the electrochemical oxidation or reduction of sulfite at a modified electrode surface. | Food and biological samples. | 3.0 × 10⁻¹² mol L⁻¹ | mdpi.comresearchgate.net |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Screening for residues on food surfaces. | 0.01 mg/mL | researchgate.net |

| Capillary Zone Electrophoresis (CZE) | Separation of ions in a capillary based on their electrophoretic mobility, with indirect UV detection. | Pharmaceutical formulations. | 33.3 µg/mL (for sodium metabisulfite) | nih.gov |

Contribution to Sulfur Cycling in Natural Systems: Research Perspectives

Sulfite (SO₃²⁻), the primary active ion formed from sodium metabisulfite in aqueous environments, is a key intermediate compound in the biogeochemical sulfur cycle. frontiersin.orgnih.gov This cycle involves the transformation of sulfur compounds through various oxidation states, driven by both microbial and geochemical processes. frontiersin.orgwikipedia.org Research perspectives focus on understanding the role of sulfite in these complex pathways.

In marine sediments, the sulfur cycle is predominantly driven by the dissimilatory reduction of sulfate to sulfide (B99878). frontiersin.orgnih.gov The resulting sulfide can be reoxidized, often leading to the formation of intermediate sulfur species, including sulfite, elemental sulfur, and thiosulfate (B1220275). frontiersin.orgnih.gov These intermediates are substrates for a variety of microbial processes:

Microbial Oxidation: Sulfur-oxidizing microorganisms can further oxidize sulfite to sulfate. frontiersin.org

Microbial Reduction: Some microbes can reduce sulfite back to sulfide. frontiersin.org

Microbial Disproportionation: This is a key process where microorganisms convert a compound of intermediate oxidation state into two compounds of higher and lower oxidation states. frontiersin.orgwikipedia.org Bacteria such as Desulfovibrio sulfodismutans and Desulfocapsa thiozymogenes can disproportionate sulfite into both sulfate and sulfide. geoscienceworld.org

The microbial disproportionation of sulfite and other sulfur intermediates is of significant research interest because it contributes substantially to the isotopic fractionation of sulfur in the environment. geoscienceworld.orgresearchgate.net Studies have shown large depletions of ³⁴S in the sulfide produced during sulfite disproportionation, which helps explain the isotopic signatures found in sedimentary sulfides. geoscienceworld.orgresearchgate.net This process is considered a crucial part of the oxidative portion of the sulfur cycle, augmenting the isotopic fractionations that occur during sulfate reduction. researchgate.net

Emerging Research Directions and Interdisciplinary Frontiers

Integration with Advanced Catalysis and Sustainable Chemistry Initiatives

Sodium metabisulfite (B1197395) is gaining recognition as a key ingredient in the development of green and sustainable chemical processes. Its integration into advanced catalytic systems is aimed at minimizing environmental impact, reducing reliance on harsh chemicals, and improving energy efficiency. crecompany.com

In the realm of environmental remediation, research has demonstrated the unconventional use of metabisulfite as a green reagent for the catalytic degradation of contaminants. nih.gov A study highlighted that when combined with a tetra-amido macrocyclic ligand iron catalyst (Fe-TAML), sodium metabisulfite shows high efficiency in degrading pollutants, comparable to that of hydrogen peroxide but with the advantage of being a safer and cleaner reagent. nih.gov The catalytic system was particularly effective at a pH of 11 for the degradation of pollutants like phenol. nih.gov This approach represents a significant step towards less hazardous water treatment methodologies.

The compound is also being integrated into biorefinery processes, aligning with the principles of a circular economy. For instance, it is used in the extraction of starch from avocado waste as part of a process to produce bioplastics like polylactic acid (PLA). mdpi.com This application showcases its role in valorizing waste streams and creating sustainable products. mdpi.com

| Catalyst System | Target Pollutant | Optimal pH | Key Finding |

| Fe-TAML + Sodium Metabisulfite | Phenol, Diclofenac, etc. | 11 | Reactivity is comparable to H2O2 but the reagent is safer and cleaner. nih.gov |

| Sodium Metabisulfite (as dechlorinating agent) | Residual Chlorine (in textile bleaching) | N/A | Reduces harmful chlorine compounds in wastewater by up to 90%. crecompany.com |

Novel Applications in Functional Materials and Advanced Manufacturing

The unique chemical properties of sodium metabisulfite are being harnessed to create functional materials and improve advanced manufacturing processes. Its role is expanding from a simple additive to an enabler of new material functionalities and sustainable production cycles.

A notable application is in the burgeoning field of biomaterials. In a biorefinery model utilizing avocado waste, sodium metabisulfite is employed to extract starch, which is then used as a raw material for producing both starch-based bioplastics and polylactic acid (PLA) bioplastic. mdpi.com This highlights its utility in the green manufacturing of biodegradable polymers.

In the realm of resource recovery, which is critical for advanced manufacturing, sulfites are proving essential. A novel method for the selective extraction of lithium from the cathode materials of spent lithium-ion batteries uses sodium sulfite (B76179), a closely related compound, at milder roasting temperatures. acs.org This process allows for the efficient recovery of lithium as a water-soluble sulfate (B86663), while other valuable metals like nickel, cobalt, and manganese remain as oxides in the solid residue for easier subsequent recovery. acs.org This sustainable approach is vital for the lifecycle management of batteries, a cornerstone of modern electronics and electric vehicles. acs.org

Furthermore, sodium metabisulfite is used to create functional packaging that prevents microbial and mold growth during the shipping of consumer goods. wikipedia.org Devices containing solid sodium metabisulfite absorb atmospheric moisture and release low levels of sulfur dioxide, acting as a fungicide and preserving the quality of products like shoes and clothing. wikipedia.org

Exploration of Unconventional Reactivity and Supramolecular Interactions

Recent studies have begun to uncover unconventional reactivity patterns of sodium metabisulfite, moving beyond its well-documented reducing and antioxidant properties. This exploration is opening up new chemical possibilities and providing deeper insights into its molecular interactions.

A prime example of this is the discovery of its role as an oxidant in specific catalytic systems. Research has shown that, contrary to its typical function as a reductant, metabisulfite can be activated by an Fe-TAML catalyst to facilitate the oxidative degradation of organic pollutants. nih.gov This "peculiar reactivity" had not been reported in the literature previously and presents a new paradigm for its application in environmental chemistry. nih.gov The study found metabisulfite to be more effective than the related sodium sulfite for this purpose. nih.gov

At the intersection of chemistry and toxicology, the compound exhibits unusual reaction mechanisms. The allergic contact dermatitis occasionally caused by sodium metabisulfite is thought to stem from a rare protein modification mechanism. researchgate.net It is proposed that the sulfite di-anion acts as a nucleophile, attacking electrophilic centers in skin proteins to create an antigenic structure. researchgate.net This is an inversion of the typical mechanism for most skin sensitizers, which are electrophiles that react with nucleophilic centers in proteins. researchgate.net This nucleophilic behavior underscores an unconventional aspect of its reactivity in biological systems. researchgate.net

Future Methodological Advancements in Characterization and Computational Modeling

To fully unlock the potential of sodium metabisulfite in these emerging fields, advanced analytical and computational tools are essential. Future progress will likely depend on the development of more sophisticated methods for characterizing its behavior and predicting its properties.

In situ and operando characterization techniques are becoming crucial for studying materials and reactions in real-time. patsnap.com Techniques such as advanced microscopy (SEM, TEM), spectroscopy (Raman, X-ray absorption), and diffraction (XRD, neutron diffraction) are vital for understanding the structural and chemical changes in systems involving sodium compounds, such as sodium-ion batteries. patsnap.comelsevierpure.com These methods allow researchers to observe phase transformations and interfacial reactions as they happen, providing critical insights that can guide the design of new materials and processes. patsnap.comelsevierpure.com For instance, advanced characterization has been used to elucidate the selective leaching mechanism in lithium recovery from battery cathodes, a process involving sodium sulfite. acs.org

Computational modeling offers a powerful complementary approach. Transient, multi-dimensional computational models are being developed to simulate the electrochemical performance and thermal behavior of sodium-containing systems, such as sodium-sulfur batteries. researchgate.net These models integrate electrochemistry with heat transfer dynamics to predict performance and improve thermal management, which is crucial for safety and efficiency. researchgate.net Similarly, computational approaches are being used to streamline the development of new materials by virtually screening for optimal conditions. nih.gov For example, computational models can help predict solvent systems to avoid incongruent crystallization when forming new multicomponent crystal systems of salts. nih.gov Applying such predictive models to sodium metabisulfite could accelerate the discovery of new formulations and applications.

| Methodology | Application Area | Insights Gained |

| In-situ / Operando Characterization (e.g., XRD, TEM) | Sodium-ion Battery Research, Materials Science | Real-time observation of structural evolution, phase transformation, and degradation mechanisms. acs.orgpatsnap.comelsevierpure.com |

| Transient Computational Modeling | Sodium-Sulfur Battery Analysis | Prediction of electrochemical performance, temperature distribution, and thermal management strategies. researchgate.net |

| Virtual Screening Models | Salt Crystallization | Rational selection of solvents and counterions to optimize the formation of multicomponent crystals. nih.gov |

Q & A

Q. How can sodium metabisulfite be structurally distinguished from related sulfite salts?

Sodium metabisulfite (Na₂S₂O₅) is characterized by its disulfite (S₂O₅²⁻) anion, which contains a sulfur-sulfur bond. This distinguishes it from sulfites (SO₃²⁻) or bisulfites (HSO₃⁻). Key analytical methods include:

- X-ray diffraction (XRD) to confirm the crystal structure, which shows a distorted tetrahedral geometry around sulfur atoms .

- Raman spectroscopy to identify the S–S stretching vibration (~450 cm⁻¹) and O–S–O bending modes .

- Iodometric titration to quantify disulfite content via redox reactions with iodine (I₂), where 1 mole of Na₂S₂O₅ reacts with 2 moles of I₂ .

Q. What is the optimal method for synthesizing sodium metabisulfite in a laboratory setting?

The compound is typically synthesized by saturating a sodium hydroxide solution with sulfur dioxide (SO₂):

-

Step 1 : React NaOH with SO₂ to form sodium bisulfite:

-

Step 2 : Concentrate the solution under controlled heating (50–60°C) to promote dehydration:

Cooling the solution yields crystalline Na₂S₂O₅. Purity is verified via pH testing (expected ~4.5 in 0.1M aqueous solution) and gravimetric analysis .

Q. How does pH influence the aqueous stability of sodium metabisulfite?

Sodium metabisulfite decomposes in acidic conditions (pH < 4) to release SO₂:

In neutral or alkaline solutions, it hydrolyzes to bisulfite (HSO₃⁻) and sulfite (SO₃²⁻):

Stability studies should monitor SO₂ evolution via gas chromatography or UV-Vis spectroscopy at 267 nm .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported decomposition pathways of Na₂S₂O₅?

Discrepancies arise from differing pH, temperature, and trace catalysts. A robust protocol includes:

- Controlled kinetic studies using stopped-flow techniques to track intermediates (e.g., HSO₃⁻, S₂O₃²⁻) under varying pH (2–10) and temperatures (20–80°C).

- Isotopic labeling (e.g., ³⁴S) to trace sulfur redistribution during decomposition.

- In situ Raman spectroscopy to detect transient species like thiosulfate (S₂O₃²⁻) in acidic media .

Q. How can the redox behavior of Na₂S₂O₅ be leveraged in advanced oxidation processes (AOPs)?

Na₂S₂O₅ acts as a reductant or SO₂ precursor in AOPs:

-

Reduction of halogens :

-

Generation of sulfate radicals (SO₄⁻•) via activation by transition metals (e.g., Fe²⁺):

Electrochemical methods (cyclic voltammetry) and electron paramagnetic resonance (EPR) are critical to validate radical formation .

Q. What analytical challenges arise in quantifying trace impurities in Na₂S₂O₅, and how can they be mitigated?

Common impurities include sulfates (SO₄²⁻), thiosulfates (S₂O₃²⁻), and residual SO₂. Strategies include:

- Ion chromatography (IC) with suppressed conductivity detection to separate and quantify anions.

- Headspace gas chromatography (HS-GC) to measure free SO₂.

- Standard addition methods to correct for matrix effects in complex samples .

Methodological Notes

- Data Interpretation : Conflicting reports on stability (e.g., pH-dependent decomposition vs. thermal resilience) often stem from differing experimental conditions. Always cross-reference with controlled parameters .

- Safety Protocols : Na₂S₂O₅ releases toxic SO₂ upon acid exposure. Use fume hoods and personal protective equipment (PPE) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.